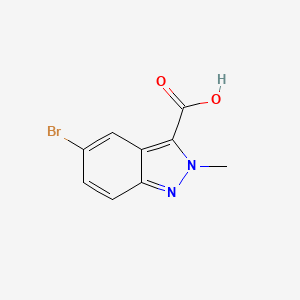

5-Bromo-2-methyl-2h-indazole-3-carboxylic acid

説明

特性

IUPAC Name |

5-bromo-2-methylindazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-12-8(9(13)14)6-4-5(10)2-3-7(6)11-12/h2-4H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPDHDGSBPJCSOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=C(C=CC2=N1)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methyl-2H-indazole-3-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with commercially available 2-methylindazole.

Bromination: The 2-methylindazole is brominated at the 5th position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.

Carboxylation: The brominated product is then subjected to carboxylation. This can be achieved using carbon dioxide under high pressure or by using a Grignard reagent followed by oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems can also help in scaling up the production while maintaining the purity of the compound.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.

Substitution: The bromine atom at the 5th position can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) in polar solvents.

Major Products

Oxidation: Formation of 5-bromo-2-methyl-2H-indazole-3-carboxaldehyde or 5-bromo-2-methyl-2H-indazole-3-carboxylic acid.

Reduction: Formation of 5-bromo-2-methyl-2H-indazole-3-methanol.

Substitution: Formation of 5-azido-2-methyl-2H-indazole-3-carboxylic acid or 5-methoxy-2-methyl-2H-indazole-3-carboxylic acid.

科学的研究の応用

Scientific Research Applications

The compound has several notable applications:

Chemistry

- Building Block for Synthesis : It serves as a precursor for synthesizing more complex indazole derivatives, which can be utilized in various chemical reactions.

Biology

- Biological Activity : Research indicates that this compound exhibits antimicrobial and anticancer properties. It has been studied for its ability to inhibit specific enzymes or receptors, potentially impacting various signaling pathways.

Medicine

- Drug Development : This compound is investigated for its role in creating inhibitors for specific enzymes or receptors, particularly in the context of cancer treatment and antimicrobial therapies.

Industry

- Agrochemicals and Dyes : The compound is also applied in developing agrochemicals and dyes, showcasing its versatility across different sectors .

The biological activity of this compound is particularly noteworthy. It has demonstrated significant anticancer properties against various cell lines, as detailed in the following table:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HT29 (Colon Cancer) | 0.9 - 6.1 | Inhibition of ERK1/2 pathway |

| BRAFV600-mutant Melanoma | Up to 400 mg twice daily | Antitumor activity |

In studies evaluating indazole derivatives, compounds similar to this have shown promising results with IC50 values ranging from 9.3 ± 3.2 nM to 25.8 ± 2.3 nM against the ERK1/2 pathways.

Anticancer Properties

A recent study focused on the effects of various indazole derivatives on cancer cell proliferation. Results indicated a significant reduction in cell viability among treated groups compared to controls, particularly in colorectal and melanoma cell lines.

Antimicrobial Evaluation

Another research effort explored the synthesis of new indazole derivatives for antifungal applications. Certain derivatives exhibited strong inhibitory effects against both susceptible and resistant strains of Candida, suggesting potential for developing new antifungal agents.

Summary of Findings

This compound stands out due to its unique chemical structure that combines both a bromine atom and a carboxylic acid group. This combination allows for extensive chemical modifications and diverse applications in research and industry.

作用機序

The mechanism of action of 5-Bromo-2-methyl-2H-indazole-3-carboxylic acid largely depends on its interaction with biological targets. The compound can act as an inhibitor or modulator of specific enzymes or receptors. For instance, it may inhibit certain kinases by binding to their active sites, thereby blocking their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary based on the specific application and derivative of the compound.

類似化合物との比較

Structural and Functional Differences

- This may influence binding affinity in biological targets or catalytic interactions .

Functional Groups :

Physicochemical Properties

生物活性

5-Bromo-2-methyl-2H-indazole-3-carboxylic acid is an indazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Bromine atom at the 5th position

- Carboxylic acid group at the 3rd position

- Molecular formula : C9H8BrN3O2

- CAS Number : 1534688-50-0

These structural components contribute to its reactivity and biological activity, making it a versatile compound for further modifications and applications in drug development.

The biological activity of this compound largely depends on its ability to interact with various biological targets. It has been shown to act as an inhibitor of specific enzymes and receptors, particularly in cancer biology:

- Kinase Inhibition : The compound may inhibit certain kinases by binding to their active sites, thereby blocking downstream signaling pathways. This mechanism is crucial in cancer treatment where aberrant kinase activity is common.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. For instance, studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HT29 (colon cancer) | 0.9 - 6.1 | ERK1/2 pathway inhibition |

| BRAFV600-mutant melanoma | Up to 400 mg twice daily | Antitumor activity |

In a study evaluating indazole derivatives, compounds similar to this compound showed promising results with IC50 values ranging from 9.3 ± 3.2 nM to 25.8 ± 2.3 nM against ERK1/2 pathways .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Indazole derivatives have shown activity against various fungi, including Candida species:

| Fungal Strain | MIC (mM) | Activity |

|---|---|---|

| C. albicans | 3.807 | Moderate |

| C. glabrata | 15.227 | Moderate |

These findings suggest that modifications of the indazole scaffold can lead to enhanced antifungal activity .

Case Studies and Research Findings

-

Study on Anticancer Properties :

A recent study evaluated the effects of various indazole derivatives, including this compound, on cancer cell proliferation and survival. The results indicated a significant reduction in cell viability in treated groups compared to controls, particularly in colorectal and melanoma cell lines . -

Antimicrobial Evaluation :

Another research effort focused on the synthesis of new indazole derivatives for antifungal applications. The study found that certain derivatives exhibited strong inhibitory effects against both susceptible and resistant strains of Candida, suggesting potential for developing new antifungal agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-bromo-2-methyl-2H-indazole-3-carboxylic acid, and how can reaction conditions be tailored to improve yield?

- Methodology : The compound can be synthesized via condensation reactions using substituted indazole precursors. For example, refluxing 3-formyl-1H-indazole-2-carboxylic acid derivatives with brominating agents (e.g., NBS or Br₂) in acetic acid under controlled temperature (80–100°C) can introduce bromine at the 5-position . Post-bromination, methylation at the 2-position can be achieved using methyl iodide and a base (e.g., K₂CO₃) in DMF. Yield optimization may require adjusting stoichiometry (1.1–1.5 equiv of methylating agent) and reaction time (6–12 hours) .

- Key Parameters : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates via recrystallization (DMF/acetic acid mixture) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl group at δ ~2.5 ppm, carboxylic proton at δ ~13 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (theoretical: ~270.03 g/mol) .

- Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C/H/N/Br percentages .

Q. How can researchers mitigate solubility challenges during in vitro assays involving this compound?

- Methodology :

- Solubilization : Use DMSO for initial stock solutions (10–20 mM) due to the compound’s low aqueous solubility. For biological assays, dilute in PBS (pH 7.4) with ≤0.1% DMSO to avoid cytotoxicity .

- Derivatization : Synthesize ester derivatives (e.g., ethyl ester, SC-35073) to enhance lipophilicity and membrane permeability .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of electrophilic substitutions on this compound?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA software to calculate Fukui indices and electrostatic potential maps. These identify electron-rich sites (e.g., C-4/C-7 positions) prone to electrophilic attack .

- Docking Studies : Simulate interactions with enzymes (e.g., kinases) to predict binding affinities and guide functionalization strategies .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, IC₅₀ values) across studies. For example, discrepancies in kinase inhibition may arise from ATP concentration variations .

- Dose-Response Curves : Re-evaluate activity using standardized protocols (e.g., 10-dose IC₅₀ with 3 replicates) to confirm reproducibility .

Q. How can isotopic labeling (e.g., ¹³C, ²H) facilitate metabolic pathway tracing of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。